molecular formula C11H14ClN3 B7790144 5-Amino-3-methyl-1-(2-methylphenyl)pyrazole HCl

5-Amino-3-methyl-1-(2-methylphenyl)pyrazole HCl

Cat. No.: B7790144
M. Wt: 223.70 g/mol
InChI Key: AGCTXINZPJREHM-UHFFFAOYSA-N
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Description

5-Amino-3-methyl-1-(2-methylphenyl)pyrazole HCl: is a derivative of aminopyrazole, a class of compounds known for their versatility in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with an amino group, a methyl group, and a 2-methylphenyl group, making it a valuable scaffold in the synthesis of more complex heterocyclic systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-methyl-1-(2-methylphenyl)pyrazole HCl typically involves the reaction of substituted phenylhydrazines with substituted 1-aminocinnamonitriles. This reaction is catalyzed by a base and carried out in ethanol under reflux conditions . Another method involves the reaction of p-methyl-benzoylacetonitrile with phenylhydrazine in ethanol .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-3-methyl-1-(2-methylphenyl)pyrazole HCl undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Ethanol: Used as a solvent in many reactions involving this compound.

    Base Catalysts: Such as sodium ethoxide, are commonly used to facilitate reactions.

Major Products:

Mechanism of Action

The mechanism of action of 5-Amino-3-methyl-1-(2-methylphenyl)pyrazole HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group and the pyrazole ring play crucial roles in binding to these targets, influencing various biological pathways . For instance, it can inhibit certain kinases, which are involved in cell signaling and proliferation .

Comparison with Similar Compounds

Uniqueness: 5-Amino-3-methyl-1-(2-methylphenyl)pyrazole HCl is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylphenyl group enhances its ability to interact with certain biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

5-methyl-2-(2-methylphenyl)pyrazol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.ClH/c1-8-5-3-4-6-10(8)14-11(12)7-9(2)13-14;/h3-7H,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGCTXINZPJREHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CC(=N2)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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